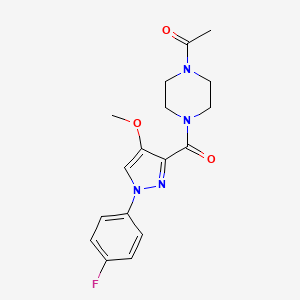

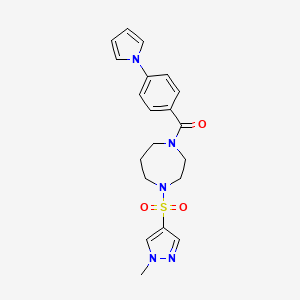

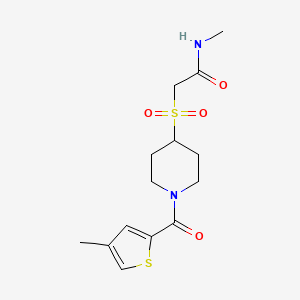

1-(4-(1-(4-fluorophenyl)-4-methoxy-1H-pyrazole-3-carbonyl)piperazin-1-yl)ethanone

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound “1-(4-(1-(4-fluorophenyl)-4-methoxy-1H-pyrazole-3-carbonyl)piperazin-1-yl)ethanone” is a complex organic molecule. The six-membered piperazine group adopts a slightly distorted chair conformation . The dihedral angle between the mean planes of the two benzene rings is 73.4° . The mean plane of the ethanone group is twisted from the mean planes of the two benzene rings by 66.7° and 86.2° .

Synthesis Analysis

The synthesis of piperazine derivatives has been a topic of interest in recent years due to their wide range of biological and pharmaceutical activity . The methods include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .Molecular Structure Analysis

In the crystal structure of the compound, C-H⋯O and C-H⋯F interactions link the molecules, forming a three-dimensional structure . The dihedral angle between the mean planes of the two benzene rings is 73.4° . The mean plane of the ethanone group is twisted from the mean planes of the two benzene rings by 66.7° and 86.2° .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of piperazine derivatives often include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, and intermolecular cycloaddition of alkynes bearing an amino group .Physical and Chemical Properties Analysis

The molecular weight of the compound is 326.4 g/mol . It has a topological polar surface area of 48.3 Ų . The compound has 4 rotatable bonds . The exact mass and monoisotopic mass of the compound are both 326.15428940 g/mol .Aplicaciones Científicas De Investigación

σ1 Receptor Antagonist for Pain Management

A related compound, identified as a σ1 receptor (σ1R) antagonist clinical candidate for the treatment of pain, was developed through the synthesis of a new series of pyrazoles. This compound exhibits outstanding aqueous solubility, high permeability in Caco-2 cells, high metabolic stability across species, and antinociceptive properties in mice models, classifying it as a BCS class I compound (Díaz et al., 2020).

Antimicrobial Activity

Novel Schiff bases synthesized from related compounds demonstrated excellent in vitro antimicrobial activity against various bacterial and fungal organisms, highlighting their potential as antimicrobial agents (Puthran et al., 2019).

Molecular Docking and Anti-neoplastic Potential

The molecular structure and electronic properties of a similar compound were investigated, revealing its potential as an anti-neoplastic agent through molecular docking studies. The electronegativity in the carbonyl group makes it the most reactive part of the molecule, crucial for binding and inhibitory activity against specific targets (Mary et al., 2015).

Antifungal and Enzyme Inhibitory Activities

Triazole derivatives containing a piperazine nucleus showed significant antimicrobial, antioxidant, antiurease, and anti α-glucosidase activities. These findings suggest their potential as antifungal agents and enzyme inhibitors, validated further through molecular docking (Mermer et al., 2018).

Neuroprotective Activities

New edaravone derivatives containing a benzylpiperazine moiety were designed, synthesized, and evaluated for their neuroprotective activities. These compounds showed promising neuroprotective effects both in vitro and in vivo, indicating their potential as therapeutic agents for treating cerebral ischemic stroke. Molecular docking studies and structure–activity relationships were also presented to support these findings (Gao et al., 2022).

Propiedades

IUPAC Name |

1-[4-[1-(4-fluorophenyl)-4-methoxypyrazole-3-carbonyl]piperazin-1-yl]ethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19FN4O3/c1-12(23)20-7-9-21(10-8-20)17(24)16-15(25-2)11-22(19-16)14-5-3-13(18)4-6-14/h3-6,11H,7-10H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CZQVAPOQZNTSOH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N1CCN(CC1)C(=O)C2=NN(C=C2OC)C3=CC=C(C=C3)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19FN4O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

346.36 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-((4-Benzhydrylpiperazin-1-yl)(phenyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2954552.png)

![4-(5-amino-1,3,6-trioxo-3,3a-dihydro-1H-chromeno[4',3':4,5]thiopyrano[2,3-c]pyrrol-2(6H,11bH,11cH)-yl)-N-methylbenzamide](/img/structure/B2954553.png)

![N-(2-(dimethylamino)ethyl)-N-(4,5-dimethylbenzo[d]thiazol-2-yl)-4-(N,N-dimethylsulfamoyl)benzamide hydrochloride](/img/structure/B2954567.png)

![2-(chloromethyl)-6-methyl-5-(2-methylbutyl)-3H-thieno[2,3-d]pyrimidin-4-one](/img/structure/B2954573.png)